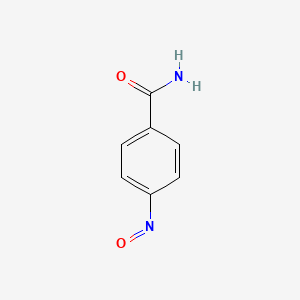
4-Nitrosobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrosobenzamide is an organic compound characterized by the presence of a nitroso group (-NO) attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrosobenzamide typically involves the nitrosation of benzamide derivatives. One common method includes the use of a copper-containing oxidase that catalyzes the C-nitrosation of aromatic amines. This process involves a controlled N-oxygenation mechanism to yield the desired nitroso compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrosobenzamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Conditions involving electrophiles like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of 4-nitrobenzamide.
Reduction: Formation of 4-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Nitrosobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways involving nitroso compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor and anti-HIV activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Nitrosobenzamide involves its interaction with cellular components. It can act as an inhibitor of specific enzymes or pathways, leading to various biological effects. For example, it has been shown to inhibit HIV-1 infection by targeting specific viral proteins . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 3-Nitrosobenzamide
- 6-Nitroso-1,2-benzopyrone
- 4-Hydroxy-3-nitrosobenzamide
Comparison: 4-Nitrosobenzamide is unique due to its specific nitroso group placement and its resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Propiedades
Número CAS |
54441-14-4 |
|---|---|
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
4-nitrosobenzamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(10)5-1-3-6(9-11)4-2-5/h1-4H,(H2,8,10) |
Clave InChI |
MTQVCSMMHKUIMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


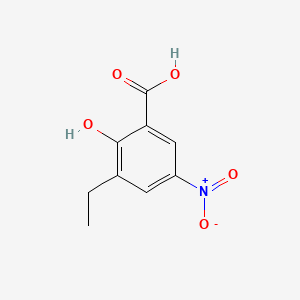
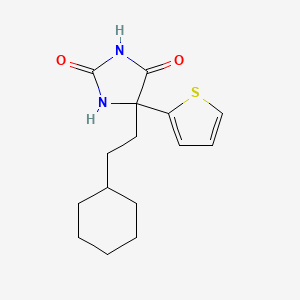

![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
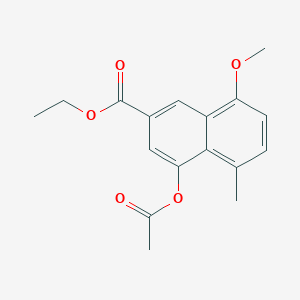
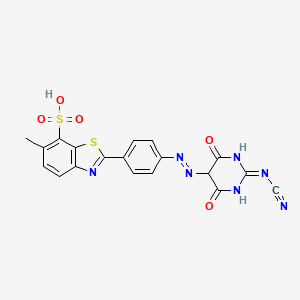

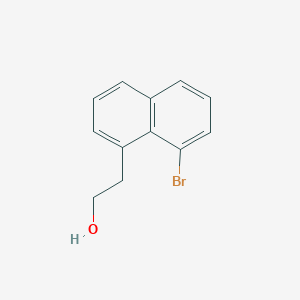
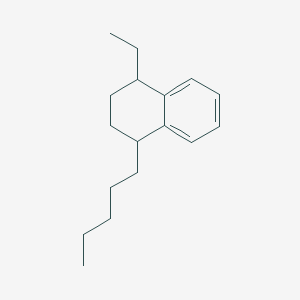
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)
